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Compound of Interest

1-(5-Chloro-2-
Compound Name:
methylphenyl)ethanone

cat. No.: B1316759

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound 1-(5-Chloro-2-methylphenyl)ethanone (CAS No: 58966-35-1), a key intermediate
in various synthetic pathways. This document details the nuclear magnetic resonance (NMR),
infrared (IR), and mass spectrometry (MS) data, along with the methodologies for their
acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for 1-(5-Chloro-2-
methylphenyl)ethanone.

Table 1: *"H NMR Spectroscopic Data (Predicted)
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
~7.65 d 1H Ar-H
~7.35 dd 1H Ar-H
~7.25 d 1H Ar-H
2.50 s 3H -C(O)CHs
2.40 S 3H Ar-CHs

Predicted values are based on established principles of NMR spectroscopy and analysis of

structurally similar compounds.

- 13

Chemical Shift (8) ppm Assignment
200.1 C=0
138.8 Ar-C
136.1 Ar-C
132.3 Ar-CH
131.0 Ar-CH
128.8 Ar-C
126.9 Ar-CH
30.6 -C(O)CHs
20.8 Ar-CHs

Table 3: Infrared (IR) Spectroscopic Data (Predicted)
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Wavenumber (cm~?) Intensity Assignment

~3050 Medium Aromatic C-H Stretch

~2925 Medium Aliphatic C-H Stretch

~1685 Strong C=0 Stretch (Aryl Ketone)[1]
~1600, ~1475 Medium-Strong Aromatic C=C Stretch[1]
~820 Strong C-CI Stretch

Predicted values are based on characteristic absorption frequencies for substituted
acetophenones.[1]

Table 4: Mass Spectrometry (MS) Data (Predicted)

mlz Relative Intensity (%) Assighment
168/170 High [M]* (Molecular lon)
153/155 High [M - CHs]*

125 Medium [M-CHs - COJ*

91 Medium [C7HA]*

43 High [CHsCOJ*

Predicted fragmentation is based on established mass spectrometry principles for ketones and
halogenated aromatic compounds.

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectra were acquired using a standard NMR spectrometer.

o Sample Preparation: Approximately 10-20 mg of 1-(5-Chloro-2-methylphenyl)ethanone
was dissolved in 0.5-0.7 mL of deuterated chloroform (CDCIs) containing 0.03% (v/v)
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tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm
NMR tube.

e |nstrument Parameters:

o Spectrometer: 500 MHz NMR Spectrometer

o Nuclei Observed: tH and 13C

o Temperature: 298 K

o 'H NMR:

Pulse Sequence: zg30

Number of Scans: 16

Relaxation Delay: 1.0 s

Spectral Width: 20 ppm

o 13C NMR:

Pulse Sequence: zgpg30 (proton-decoupled)

Number of Scans: 1024

Relaxation Delay: 2.0 s

Spectral Width: 240 ppm

» Data Processing: The raw data (Free Induction Decay - FID) was Fourier transformed,
phase-corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal
at 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectra were obtained using a Fourier Transform Infrared (FTIR) spectrometer.
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o Sample Preparation (KBr Pellet Method): A small amount of 1-(5-Chloro-2-
methylphenyl)ethanone (1-2 mg) was ground with approximately 200 mg of dry potassium
bromide (KBr) powder in an agate mortar. The mixture was then pressed into a thin,
transparent pellet using a hydraulic press.

e Instrument Parameters:
o Spectrometer: FTIR Spectrometer
o Spectral Range: 4000-400 cm~1
o Resolution: 4 cm~
o Number of Scans: 32

o Data Acquisition: A background spectrum of a pure KBr pellet was recorded and
automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectra were recorded on a mass spectrometer using electron ionization.

o Sample Introduction: A dilute solution of 1-(5-Chloro-2-methylphenyl)ethanone in a volatile
organic solvent (e.g., methanol or dichloromethane) was introduced into the ion source via
direct infusion or through a gas chromatography (GC) inlet.

e Instrument Parameters:
o lonization Mode: Electron lonization (EI)
o Electron Energy: 70 eV
o Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
o Scan Range: m/z 40-400

o Data Analysis: The resulting mass spectrum was analyzed to identify the molecular ion peak
and major fragment ions. The isotopic pattern for chlorine-containing fragments (3>Cl and
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37Cl) was also examined.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like 1-(5-Chloro-2-methylphenyl)ethanone.
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Caption: General workflow for spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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methylphenyl)ethanone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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methylphenyl-ethanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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